diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12-6(3)11-7/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMMRDTIAPJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349567 | |
| Record name | ST4058398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65611-53-2 | |
| Record name | ST4058398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Method
One common approach involves the cyclization of diethyl oxalate with 2-methylimidazole in the presence of a base such as sodium ethoxide. The reaction proceeds through an intermediate formation that subsequently cyclizes to yield the desired product.
Esterification Method
Another prevalent method is the esterification of 2-methyl-1H-imidazole-4,5-dicarboxylic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. This method typically requires refluxing for 48–72 hours under nitrogen atmosphere:
Reagents :
- 2-methyl-1H-imidazole-4,5-dicarboxylic acid
- Ethanol
- Concentrated sulfuric acid
-
- Mix the acid with excess ethanol and sulfuric acid.
- Reflux the mixture for specified time.
- Neutralize with sodium carbonate.
- Extract with dichloromethane and purify via vacuum distillation.
Alternative Methods
Other methods include:
- Reaction with Formaldehyde : Imidazole derivatives can be synthesized by reacting imidazole with formaldehyde under acidic conditions, yielding various hydroxymethylated products that can further be converted into diethyl esters.
- Use of Continuous Flow Reactors : Industrial production may utilize continuous flow reactors for enhanced efficiency and scalability, optimizing reaction conditions for higher yields.
The yield of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate can vary based on several factors, including:
- Reaction time
- Concentration of sulfuric acid
- Stoichiometric ratios of reactants
Typically, yields can reach approximately 85% under optimal conditions. Purity is often assessed using spectroscopic techniques such as $$ ^1\text{H} $$ NMR and IR spectroscopy.
Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Diethyl oxalate, 2-methylimidazole | Base (sodium ethoxide) | Varies |
| Esterification | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, ethanol | Reflux with sulfuric acid | ~85% |
| Reaction with Formaldehyde | Imidazole, formaldehyde | Acidic conditions (e.g., nitric acid) | Varies |
Characterizing this compound involves several analytical techniques:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure:
- $$ ^1\text{H} $$ NMR: Identifies signals corresponding to methyl and ethyl groups.
- $$ ^{13}\text{C} $$ NMR: Confirms carbon environments including carbonyl groups.
Infrared Spectroscopy
Infrared (IR) spectroscopy detects functional groups:
- C=O stretching around ~1700 cm⁻¹
- Imidazole ring vibrations around ~1500 cm⁻¹
Table: Characterization Techniques
| Technique | Purpose | Key Features |
|---|---|---|
| $$ ^1\text{H} $$ NMR | Structure confirmation | Integration of methyl/ethyl signals |
| $$ ^{13}\text{C} $$ NMR | Carbon environment identification | Carbonyl signals |
| IR Spectroscopy | Functional group identification | C=O stretching |
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Case studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, research indicates that this compound and its analogs can inhibit the growth of various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It has been utilized in the following ways:
- Synthesis of Imidazole Derivatives : this compound can be used as a building block for synthesizing various imidazole derivatives that possess biological activity.
- Functionalization Reactions : The dicarboxylate groups allow for further functionalization, enabling chemists to create diverse chemical entities through reactions such as esterification and amidation.
Material Science Applications
In material science, this compound has been explored for its potential use in polymer chemistry. Its unique structure contributes to the development of:
- Biodegradable Polymers : Research indicates that incorporating imidazole derivatives into polymer matrices can enhance biodegradability while maintaining mechanical properties.
- Nanocomposites : The compound has been studied for its role in creating nanocomposites with improved thermal and mechanical properties.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate and analogous imidazole derivatives:
Key Comparative Insights:
Substituent Position Effects :
- Position 2 vs. N1 : Methyl substitution at C2 (target compound) enables O,N-chelation with metals, while N1-methyl or N1-benzyl derivatives (e.g., ) introduce steric bulk that restricts coordination flexibility.
- Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) in the target compound stabilizes metal-ligand bonds, whereas sulfonyl or fluorophenyl groups (electron-withdrawing) in analogs enhance oxidative stability but reduce ligand basicity.
Synthetic Accessibility :
- The target compound is synthesized in high yield (85%) via direct esterification , whereas sulfonyl derivatives require multistep reactions (e.g., S-benzylation followed by oxidation with MCPBA) .
Biological Relevance :
- While the target compound is primarily a materials science ligand, fluorophenyl and sulfonyl analogs demonstrate antimicrobial and enzyme-inhibiting properties .
Biological Activity
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazole ring and two carboxylate groups, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, and its structure is crucial for understanding its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Structure | Imidazole ring with dicarboxylate substituents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Effects
The compound has also been investigated for its anticancer potential. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in target cells.
Case Studies
- Antimicrobial Activity Study : A study conducted by evaluated the antibacterial effects of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Anticancer Research : In a study published in , this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Summary of Research Findings
Q & A
Q. What are the established synthetic routes for diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate, and what key reaction conditions govern its yield?
Methodological Answer: The compound is typically synthesized via esterification of 2-methyl-1H-imidazole-4,5-dicarboxylic acid. A common approach involves refluxing the dicarboxylic acid with excess ethanol and concentrated sulfuric acid (H₂SO₄) as a catalyst under nitrogen for 48–72 hours. After neutralization with Na₂CO₃, the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via vacuum distillation. Yields (~85%) depend on reaction duration, acid concentration, and stoichiometric ethanol ratios . For derivatives, bromination or alkylation can be performed post-esterification using reagents like NBS (N-bromosuccinimide) in controlled conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying purity?
Methodological Answer:
- 1H/13C NMR : Confirm ester carbonyl signals (δ ~160-170 ppm) and methyl/ethyl group integration.
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and O percentages against theoretical values.
- X-ray Diffraction (Single Crystal) : Resolve molecular geometry and hydrogen-bonding networks (e.g., in metal complexes) .
- UV-Vis : Monitor λmax (~257 nm) for quality control .
Q. How does the methyl substituent at the 2-position influence the compound’s reactivity compared to unsubstituted analogs?
Methodological Answer: The 2-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. This impacts coordination chemistry with metals—e.g., in Ni(II) or Co(II) complexes, the methyl group stabilizes 0D structures via hydrogen bonding, as seen in hydrothermal syntheses . Electronic effects (electron-donating methyl) also modulate ligand field strength in transition-metal complexes, affecting magnetic properties like antiferromagnetic coupling .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Methodological Answer:
- Solvents : Ethanol (reaction medium), dichloromethane (extraction), and water-ethanol mixtures (recrystallization).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization.
- Critical Step : Neutralization post-reflux (pH ~7–8) to prevent ester hydrolysis during workup .
Q. How is this compound utilized as a precursor in heterocyclic chemistry?
Methodological Answer: The ester groups serve as protecting groups, enabling subsequent functionalization. For example:
- Bromination : Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate can be synthesized for cross-coupling reactions .
- Coordination Chemistry : The dicarboxylate ligand forms supramolecular complexes with transition metals (e.g., Ni, Co) under hydrothermal conditions, yielding materials with magnetic or catalytic properties .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during substitution reactions on the imidazole ring?
Methodological Answer: Regioselectivity is controlled via:
- Directing Groups : The 4,5-dicarboxylate esters act as electron-withdrawing groups, directing electrophiles to the 2-position.
- Protection/Deprotection : Temporarily masking reactive sites (e.g., using trityl groups for tetrazole synthesis) .
- Metal-Mediated Reactions : Transition-metal catalysts (e.g., Pd) enable Suzuki couplings at specific positions .
Q. How do reaction conditions (e.g., hydrothermal vs. ambient) impact the structural diversity of metal-coordinated derivatives?
Methodological Answer: Hydrothermal conditions (120–180°C, autogenous pressure) promote in-situ ligand modification. For instance, 2-propyl groups in [Co(L)₂·2H₂O] (L = 2-propyl-dicarboxylate) may undergo partial oxidation to methyl groups, altering coordination geometry . Ambient conditions favor simpler 0D structures, while higher temperatures stabilize extended hydrogen-bonded networks .
Q. What methodologies quantify antiferromagnetic interactions in transition-metal complexes of this ligand?
Methodological Answer:
Q. How can in-situ spectroscopic techniques monitor esterification kinetics and side reactions?
Methodological Answer:
Q. What are the challenges in synthesizing spiro-fused imidazole derivatives from this compound, and how are they addressed?
Methodological Answer: Spiro-fused systems require precise control of cyclization. A base-promoted approach (e.g., K₂CO₃ in DMF) facilitates intramolecular aldol condensation between the imidazole’s NH and ketone precursors. Steric hindrance from the 2-methyl group necessitates longer reaction times (18–24 h) and higher temperatures (120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
